molecular formula C7H11BrCl2N2 B13580223 [(5-Bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

[(5-Bromopyridin-2-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B13580223
M. Wt: 273.98 g/mol
InChI Key: LSYTUUHQPNLISR-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 274.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by methylation and subsequent conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation processes, followed by purification steps to obtain the dihydrochloride salt. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

(5-Bromopyridin-2-yl)methylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various functionalized pyridine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

(5-Bromopyridin-2-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:

    2-Amino-5-bromopyridine: Another brominated pyridine derivative with different functional groups and reactivity.

    5-Bromopyridine-2-thiol: A compound with a thiol group instead of an amine, leading to different chemical properties and applications.

    Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative with distinct reactivity and uses in organic synthesis.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-9-5-7-3-2-6(8)4-10-7;;/h2-4,9H,5H2,1H3;2*1H

InChI Key

LSYTUUHQPNLISR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)Br.Cl.Cl

Origin of Product

United States

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